molecular formula C13H9Cl2NO3 B1303689 1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid CAS No. 338783-23-6

1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid

Cat. No. B1303689
M. Wt: 298.12 g/mol
InChI Key: UKVDRRYYMSFVKM-UHFFFAOYSA-N
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Description

The compound 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a derivative of pyridinecarboxylic acid, which is a class of compounds known for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is a pyridine with a carboxylic acid functionality and a 2,6-dichlorobenzyl group attached. This structure implies potential pharmacological properties, as seen in related compounds.

Synthesis Analysis

The synthesis of related pyridine derivatives can be inferred from the provided papers. For instance, the oxidative condensation of benzylamines with acetophenones catalyzed by 4,6-dihydroxysalicylic acid leads to the formation of 2,4,6-trisubstituted pyridines . Although the specific synthesis of 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is not detailed, similar methods could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a nitrogen atom within a six-membered aromatic ring. The substitution pattern on the pyridine ring can significantly influence the chemical and biological properties of these compounds. In the case of 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid, the presence of the 2,6-dichlorobenzyl group would likely contribute to the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyridinecarboxylic acid derivatives can be diverse. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of a carboxamide or an imidazo[4,5-b]pyridine derivative, depending on the reaction conditions . This suggests that the 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid could also undergo various functionalization reactions, potentially leading to a wide range of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarboxylic acid derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups, such as the dichlorobenzyl moiety, would affect the acid's pKa, solubility, and stability. The specific properties of 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid would need to be determined experimentally, but insights can be gained from related compounds. For example, the hypoglycemic activity of various 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids suggests that substitutions on the pyridine ring can significantly alter biological activity .

Scientific Research Applications

Fascinating Variability in Chemistry and Properties

A review of compounds containing pyridine and benzimidazole/benzthiazole highlights the variability in their chemistry and properties, including synthesis, spectroscopic properties, and biological activity. Such compounds are of interest due to their complex structures and potential applications in various fields, including medicinal chemistry (Boča, Jameson, & Linert, 2011).

Biotechnological Routes from Lactic Acid

Lactic acid serves as a precursor for various chemicals, including pyruvic acid and lactate ester, via biotechnological routes. This underscores the importance of carboxylic acids as feedstocks for green chemistry and their potential in producing valuable derivatives (Gao, Ma, & Xu, 2011).

Phosphonic Acid: Preparation and Applications

Phosphonic acid and its derivatives have applications across chemistry, biology, and physics, emphasizing the utility of specific functional groups in creating bioactive compounds or for surface functionalization. This suggests the potential versatility of similarly structured compounds in scientific research (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Understanding Biocatalyst Inhibition by Carboxylic Acids

A study on the inhibition of biocatalysts by carboxylic acids provides insight into how these compounds affect microbial cells, including membrane damage and pH changes. This research area is crucial for biotechnology, indicating potential research applications in developing more robust microbial strains for industrial processes (Jarboe, Royce, & Liu, 2013).

Advances in Microbial Production of Medium-Chain Dicarboxylic Acids

This review on the production of medium-chain dicarboxylic acids for nylon materials highlights the importance of microbial processes in synthesizing industrially valuable compounds. It underlines the role of metabolic engineering in enhancing the production of such acids, hinting at the broader potential for engineering pathways related to specific carboxylic acids (Li, Huang, Sui, Li, Huang, Zhang, Wu, & Deng, 2020).

Future Directions

The future directions for research on “1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c14-10-2-1-3-11(15)9(10)7-16-6-8(13(18)19)4-5-12(16)17/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVDRRYYMSFVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377313
Record name 1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid

CAS RN

338783-23-6
Record name 1-[(2,6-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338783-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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